2-(3-Methyl-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile
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Overview
Description
2-(3-Methyl-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile is a complex organic compound characterized by the presence of a nitrophenoxy group, a trifluoromethyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3-methylphenol to introduce the nitro group, followed by the reaction with 5-(trifluoromethyl)benzonitrile under specific conditions to form the desired product. The reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced equipment and optimized reaction conditions to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3-Methyl-4-aminophenoxy)-5-(trifluoromethyl)benzonitrile.
Scientific Research Applications
2-(3-Methyl-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-4-nitrophenoxy)butanoyl chloride
- 2-(3-Methyl-4-nitrophenoxy)propanohydrazide
Uniqueness
Compared to similar compounds, 2-(3-Methyl-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile stands out due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties and biological activity. This makes it a valuable compound for specific applications where these unique properties are advantageous.
Properties
CAS No. |
50594-40-6 |
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Molecular Formula |
C15H9F3N2O3 |
Molecular Weight |
322.24 g/mol |
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H9F3N2O3/c1-9-6-12(3-4-13(9)20(21)22)23-14-5-2-11(15(16,17)18)7-10(14)8-19/h2-7H,1H3 |
InChI Key |
SRTPLHDBCXDSCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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